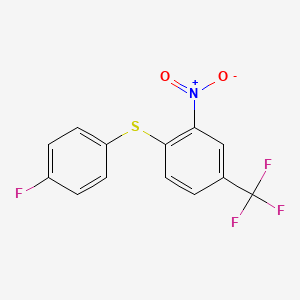

4-Fluorophenyl 2-nitro-4-(trifluoromethyl)phenyl sulfide

Description

4-Fluorophenyl 2-nitro-4-(trifluoromethyl)phenyl sulfide is an organosulfur compound characterized by a sulfide (-S-) linkage connecting two aromatic rings: a 4-fluorophenyl group and a 2-nitro-4-(trifluoromethyl)phenyl group. The fluorine atom on the para position of the phenyl ring enhances lipophilicity and metabolic stability, making it structurally distinct from simpler diphenyl sulfides .

Properties

IUPAC Name |

1-(4-fluorophenyl)sulfanyl-2-nitro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F4NO2S/c14-9-2-4-10(5-3-9)21-12-6-1-8(13(15,16)17)7-11(12)18(19)20/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFNYQQQXSYZJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F4NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363383 | |

| Record name | 8P-822 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55389-08-7 | |

| Record name | 8P-822 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Mediated Thiolation

A pivotal method involves reacting 4-fluorothiophenol with 2-nitro-4-(trifluoromethyl)phenyl chloride in the presence of inorganic bases such as potassium carbonate. This one-pot reaction, conducted in polar aprotic solvents like dimethylacetamide (DMAc) at 80–100°C, achieves yields of 78–85%. The base deprotonates the thiol, generating a thiolate ion that attacks the electron-deficient aryl chloride. Notably, the absence of transition metals simplifies purification, though prolonged reaction times (12–18 hours) are required for complete conversion.

In Situ Generation of Electrophilic Partners

Patent EP3670492A1 discloses in situ methods where intermediates such as 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)benzene are reacted directly with thiophenols without isolation. This approach minimizes decomposition risks of sensitive nitro intermediates, though it demands precise stoichiometric control to avoid side reactions. Yields for analogous sulfide formations in this system reach 75–80%.

Transition Metal-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling has emerged as a versatile strategy for constructing C–S bonds under milder conditions. The ACS Omega study highlights a protocol using Pd(OAc)₂/XPhos with Zn(OTf)₂ as a Lewis acid, enabling coupling between 2-(methylsulfinyl)-4H-thiochromen-4-one and arylboronic acids. Adapting this to the target compound, 4-fluorophenylboronic acid could couple with a 2-nitro-4-(trifluoromethyl)phenyl sulfoxide precursor.

Optimized Catalytic Conditions

Key parameters from the study include:

- Catalyst System : 0.1 equiv Pd(OAc)₂, 0.1 equiv XPhos, 0.2 equiv Zn(OTf)₂

- Solvent : DMF at 80°C for 6 hours

- Yield : 67–71% for analogous thiochromenones

Modifying the substrate to a nitro- and trifluoromethyl-bearing aryl sulfoxide may require adjusting the Lewis acid to enhance electrophilicity. SbCl₃ and In(OTf)₃ were less effective in the original study, suggesting Zn(OTf)₂’s superior activation of sulfoxides.

Phase Transfer Catalysis (PTC) Techniques

Phase transfer catalysis offers a scalable alternative for reactions involving immiscible reagents. Patent US7199257B1 exemplifies this with tetrabutylammonium hydrogensulfate facilitating thioether formation between 4-fluorothiophenol and methyl oxirane carboxylates in dichloromethane. For the target sulfide, a two-phase system (aqueous base/organic solvent) with a PTC agent could enhance reaction kinetics.

Solvent and Catalyst Screening

- Solvents : Dichloromethane and ethyl acetate showed comparable efficiency (72–75% yield).

- Catalysts : Tetrabutylammonium salts outperformed crown ethers in reducing reaction time from 22 hours to 8 hours.

Comparative Analysis of Synthetic Routes

Experimental Optimization and Yield Considerations

Solvent Effects

Polar aprotic solvents (DMF, DMAc) enhance nucleophilicity in SNAr but may decompose nitro groups at elevated temperatures. Switching to toluene or xylenes reduces decomposition but lowers reaction rates.

Oxidant Compatibility

While the target is a sulfide, over-oxidation to sulfones remains a risk. Patent EP3670492A1 avoids this by omitting oxidants in later stages, though initial steps use KMnO₄ for precursor synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 2-nitro-4-(trifluoromethyl)phenyl sulfide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluorophenyl 2-nitro-4-(trifluoromethyl)phenyl sulfide, also known as 1-[(4-fluorophenyl)sulfanyl]-2-nitro-4-(trifluoromethyl)benzene, is a chemical compound with the molecular formula and a formula weight of 317.26 .

Synonyms:

- 4-Fluorophenyl 2-nitro-4-(trifluoromethyl)phenyl sulfide

- 1-[(4-fluorophenyl)sulfanyl]-2-nitro-4-(trifluoromethyl)benzene

Potential Applications

While the search results do not provide extensive details on specific applications of 4-Fluorophenyl 2-nitro-4-(trifluoromethyl)phenyl sulfide, they do suggest potential uses in scientific research:

- Inhibitor of alpha-Synuclein Fibril Formation: This compound can be used in developing small molecules that act as inhibitors of alpha-Syn fibril formation . Research indicates that molecules based on 2-nitro and/or 4-trifluoromethylphenyl have been developed for this purpose . These molecules have shown activity comparable to reference compounds like SynuClean-D and may help in understanding the mechanism of action of ligands targeting the NAC domain in α-synucleopathies .

Additional Information

- The compound is available from various suppliers, including Key Organics Limited and Ryan Scientific, Inc .

- Safety information, including hazard codes and precautionary statements, can be found on supplier websites .

- The compound has been characterized by its SMILES string: FC(F)(F)C(C=C1N+=O)=C(C=C1)N2CCOCC2 .

- It is worth noting that many compounds containing trifluoromethyl groups have shown bactericidal activity .

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 2-nitro-4-(trifluoromethyl)phenyl sulfide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or anticancer effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Data Table: Key Properties of Compared Compounds

| Compound Name | Molecular Formula | MW (g/mol) | Functional Groups | Key Applications | Stability Notes |

|---|---|---|---|---|---|

| 4-Fluorophenyl 2-nitro-4-(trifluoromethyl)phenyl sulfide | C₁₃H₈F₄NO₂S | 345.3 | Sulfide, -NO₂, -CF₃, -F | Research chemical | Moderate oxidation sensitivity |

| 4-Nitrodiphenyl sulfide | C₁₂H₉NO₂S | 231.2 | Sulfide, -NO₂ | Organic synthesis | Stable under inert conditions |

| 4-Nitrophenyl 2-nitro-4-(trifluoromethyl)phenyl ether | C₁₃H₈F₃N₂O₅ | 338.2 | Ether, -NO₂, -CF₃ | Former herbicide | Thermal degradation above 150°C |

| Diphenyl sulfone | C₁₂H₁₀O₂S | 218.3 | Sulfone (-SO₂-) | Polymer precursor | High thermal stability |

Research Findings and Implications

- Electronic Effects: The -CF₃ and -NO₂ groups in the target compound create a strongly electron-deficient aromatic ring, enhancing reactivity in SNAr reactions compared to non-fluorinated sulfides .

- Synthetic Challenges : The target compound’s synthesis likely requires controlled conditions to avoid competing oxidation to sulfones or decomposition, as observed in related systems .

Biological Activity

4-Fluorophenyl 2-nitro-4-(trifluoromethyl)phenyl sulfide (CAS Number: 55389-08-7) is an organic compound characterized by its unique combination of functional groups, including fluorine, trifluoromethyl, and nitro groups. This structural complexity contributes to its potential biological activity, particularly in areas such as antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting relevant studies, mechanisms of action, and comparative analyses with similar compounds.

The biological activity of 4-Fluorophenyl 2-nitro-4-(trifluoromethyl)phenyl sulfide is largely attributed to its ability to interact with various molecular targets within biological systems. The nitro group can be reduced to form reactive intermediates, which may interact with cellular components leading to antimicrobial or anticancer effects. Additionally, the trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with lipid membranes.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related organofluorine compounds have shown effectiveness against various bacterial strains and fungi. The presence of the trifluoromethyl group is often linked to enhanced biological activity due to increased membrane permeability .

Anticancer Properties

In vitro studies have demonstrated that compounds featuring nitro and trifluoromethyl groups can inhibit tumor cell proliferation. A notable study highlighted that derivatives of sulfonamides with similar structures showed promising results against cancer cell lines, suggesting a potential pathway for therapeutic development .

Comparative Analysis

To better understand the uniqueness of 4-Fluorophenyl 2-nitro-4-(trifluoromethyl)phenyl sulfide, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Notable Biological Activity |

|---|---|---|

| 2-Nitro-4-(trifluoromethyl)phenol | Structure | Antimicrobial |

| 4-Fluorophenyl 2-nitrobenzoate | Structure | Anticancer |

| Fluoroacetate | Structure | Toxicity in metabolic pathways |

The unique combination of functional groups in 4-Fluorophenyl 2-nitro-4-(trifluoromethyl)phenyl sulfide distinguishes it from these compounds, potentially leading to novel mechanisms of action.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of organofluorine compounds found that those with a trifluoromethyl group exhibited enhanced activity against gram-positive bacteria. The study suggested that the lipophilic nature of these compounds facilitated better interaction with bacterial membranes .

- Cancer Cell Inhibition : Another research effort focused on the anticancer properties of sulfide derivatives indicated that compounds similar to 4-Fluorophenyl 2-nitro-4-(trifluoromethyl)phenyl sulfide could induce apoptosis in breast cancer cell lines through oxidative stress mechanisms .

Q & A

Q. What are the common synthetic routes for 4-Fluorophenyl 2-nitro-4-(trifluoromethyl)phenyl sulfide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution or cross-coupling reactions. For example:

- Step 1: React 4-fluorothiophenol with 2-nitro-4-(trifluoromethyl)phenyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

- Step 2: Optimize temperature (80–120°C) and solvent polarity to enhance yield. Use TLC or HPLC to monitor progress .

- Key Considerations: Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the aryl halide activate the substrate for nucleophilic attack.

Q. How can spectroscopic techniques (NMR, MS) be employed to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks using deuterated solvents (e.g., CDCl₃). The fluorophenyl group shows distinct splitting patterns due to coupling with fluorine (e.g., ¹H: δ 7.2–7.8 ppm; ¹⁹F NMR: δ -110 to -120 ppm).

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with m/z ~348.01. Fragmentation patterns reveal cleavage at the sulfide bond .

- Validation: Compare with analogs like N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-((4-fluorophenyl)sulfonyl)propanamide .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved, particularly when impurities are suspected?

Methodological Answer:

- Step 1: Perform 2D NMR (COSY, HSQC) to distinguish overlapping signals. For example, NOESY can confirm spatial proximity of fluorophenyl and nitro groups.

- Step 2: Use LC-MS to detect impurities (e.g., unreacted starting materials or byproducts like N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)propanamide ).

- Step 3: Recrystallize using mixed solvents (hexane/EtOAc) to isolate pure product .

Q. What computational methods (e.g., DFT) are suitable for predicting the reactivity of this sulfide in cross-coupling reactions?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to study frontier molecular orbitals (HOMO-LUMO gaps).

- Reactivity Insights: The electron-deficient aryl group (due to -NO₂/-CF₃) lowers LUMO energy, favoring nucleophilic attack. Compare with diphenyl(4-fluorophenyl)sulfonium salts to assess leaving-group ability .

- Validation: Correlate computed activation energies with experimental yields .

Q. How does the steric and electronic environment of the trifluoromethyl group influence the compound’s stability under acidic/basic conditions?

Methodological Answer:

- Electronic Effects: The -CF₃ group stabilizes adjacent nitro groups via inductive effects but may destabilize the sulfide bond under strong bases.

- Experimental Protocol: Conduct stability studies in pH 1–14 buffers. Monitor degradation via HPLC and identify products (e.g., hydrolysis to 4-fluorothiophenol and 2-nitro-4-(trifluoromethyl)phenol) .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.